3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol
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Overview
Description
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol: Similar structure but with a trifluoromethyl group.
Uniqueness
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C19H21NO/c21-19(16-9-5-2-6-10-16)17-11-18(19)14-20(13-17)12-15-7-3-1-4-8-15/h1-10,17-18,21H,11-14H2 |
InChI Key |
DATNYIBLRZAURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2(C3=CC=CC=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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